6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine
CAS No.: 1256478-41-7
Cat. No.: VC3049348
Molecular Formula: C7H4Cl2N2S
Molecular Weight: 219.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256478-41-7 |
|---|---|
| Molecular Formula | C7H4Cl2N2S |
| Molecular Weight | 219.09 g/mol |
| IUPAC Name | 6-chloro-2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2 |
| Standard InChI Key | YPBUNWSZSDVNHI-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1N=C(S2)CCl)Cl |
| Canonical SMILES | C1=C(C=NC2=C1N=C(S2)CCl)Cl |
Introduction
Synthesis Pathways
The synthesis of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine typically involves:
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Cyclization Reactions: The formation of the thiazole-pyridine framework is achieved through cyclization of precursors like 2-aminopyridine derivatives with thiocarbonyl compounds.
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Chlorination Steps: Chlorination at specific positions (e.g., via reagents like phosphorus oxychloride or thionyl chloride) introduces the chloromethyl group and additional chlorine atoms.
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Purification: Techniques such as recrystallization or chromatography are used to isolate the target compound.
Medicinal Chemistry:
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Potential Bioactivity: Compounds with a thiazolo[5,4-b]pyridine core have been investigated for antimicrobial, anticancer, and anti-inflammatory properties.
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Drug Development: The chloromethyl group serves as a reactive handle for conjugation with pharmacophores.
Agrochemicals:
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Heterocyclic compounds containing chlorine are often explored as pesticides or herbicides due to their stability and bioactivity.
Material Science:
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The rigid fused-ring system can be utilized in the design of organic semiconductors or dyes.
Reactivity and Derivatization
The presence of two electron-withdrawing chlorine atoms enhances the electrophilic character of the molecule, making it suitable for nucleophilic substitution reactions. Common derivatization strategies include:
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Nucleophilic Substitution: Replacement of the chloromethyl group with nucleophiles such as amines or thiols.
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Metal-Catalyzed Coupling Reactions: Formation of C-C or C-N bonds using palladium-catalyzed cross-coupling reactions.
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Oxidation/Reduction Reactions: Modifications to alter electronic properties for specific applications.
Challenges and Future Directions
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Challenges:
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Limited solubility in aqueous media may restrict biological testing.
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The high reactivity of chlorinated intermediates requires careful handling during synthesis.
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Future Research:
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Exploring derivatives with improved bioavailability.
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Investigating applications in photovoltaic materials or advanced catalysts.
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